molecular formula C20H22FNO4S B2856922 methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate CAS No. 1327168-67-1

methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate

Cat. No. B2856922
CAS RN: 1327168-67-1
M. Wt: 391.46
InChI Key: CTZAGNGSAWKNRN-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate” is a complex organic compound. It contains a tert-butylphenyl group, a fluorophenyl group, and an acrylate group . The tert-butylphenyl group is a hydrocarbon moiety that finds use in various chemical transformations . The fluorophenyl group is a derivative of phenyl group where a hydrogen atom is replaced by a fluorine atom. The acrylate group is a derivative of acrylic acid and is a common functional group in organic chemistry.


Synthesis Analysis

The synthesis of such compounds often involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process can be achieved using flow microreactor systems, which have been found to be more efficient, versatile, and sustainable compared to traditional batch processes .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The tert-butylphenyl group is a bulky group that can influence the reactivity of the molecule . The fluorophenyl group can introduce electronegativity due to the presence of the fluorine atom. The acrylate group contains a double bond, which can participate in various chemical reactions.


Chemical Reactions Analysis

The chemical reactions involving this compound can be diverse due to the presence of multiple functional groups. The tert-butylphenyl group can participate in various chemical transformations . The fluorophenyl group can undergo reactions typical of aromatic compounds, while the acrylate group can participate in addition reactions due to the presence of the double bond .

Mechanism of Action

The mechanism of action of this compound can vary depending on the specific application. In general, the reactivity of the molecule can be influenced by the tert-butylphenyl group, which is known to elicit a unique reactivity pattern .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Detailed safety and hazard information should be obtained from the material safety data sheet (MSDS) provided by the supplier .

Future Directions

The future directions in the research and application of this compound could involve exploring its potential uses in synthetic organic chemistry, given the unique reactivity pattern of the tert-butylphenyl group . Additionally, the development of more efficient and sustainable synthesis methods, such as the use of flow microreactor systems, could also be a focus of future research .

properties

IUPAC Name

methyl (Z)-2-(4-tert-butylphenyl)sulfonyl-3-(4-fluoroanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4S/c1-20(2,3)14-5-11-17(12-6-14)27(24,25)18(19(23)26-4)13-22-16-9-7-15(21)8-10-16/h5-13,22H,1-4H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZAGNGSAWKNRN-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)F)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate

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